Defibrotide

Übersicht

Beschreibung

STA-1474 is a highly soluble prodrug of ganetespib, a novel resorcinol-containing compound that acts as a potent inhibitor of heat shock protein 90 (HSP90). Heat shock protein 90 is a molecular chaperone involved in the stabilization and activation of various client proteins, many of which are essential for the growth and survival of cancer cells . STA-1474 is metabolized to ganetespib, which has shown significant anti-cancer activity in preclinical models .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von STA-1474 umfasst die Herstellung von Ganetespib, gefolgt von seiner Umwandlung in die Prodrug-Form. Die synthetische Route für Ganetespib umfasst die Bildung einer Resorcinol-Kernstruktur, die dann funktionalisiert wird, um die aktive Verbindung zu erzeugen .

Industrielle Produktionsverfahren: Die industrielle Produktion von STA-1474 umfasst die großtechnische Synthese von Ganetespib, gefolgt von seiner Umwandlung in die Prodrug-Form. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: STA-1474 unterliegt einer Hydrolyse, um die aktive Verbindung Ganetespib freizusetzen. Ganetespib kann an verschiedenen chemischen Reaktionen teilnehmen, einschließlich Oxidation und Reduktion, abhängig von den spezifischen Bedingungen und Reagenzien, die verwendet werden .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Ganetespib verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Hydrolyse von STA-1474 gebildet wird, ist Ganetespib. Weitere Reaktionen von Ganetespib können zur Bildung verschiedener Metaboliten führen, abhängig von den spezifischen Bedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Es hat in präklinischen Modellen eine signifikante Antikrebsaktivität gezeigt, insbesondere bei der Behandlung verschiedener Tumortypen, darunter Osteosarkom, Melanom und Schilddrüsenkarzinom . Die Verbindung wurde auch auf ihre potenzielle Verwendung in Kombination mit anderen Antikrebsmitteln untersucht, um die therapeutische Wirksamkeit zu verbessern .

Neben seinen Anwendungen in der Krebstherapie wurde STA-1474 auf seine potenzielle Verwendung in anderen Bereichen der Medizin untersucht, einschließlich der Behandlung neurodegenerativer Erkrankungen und entzündlicher Erkrankungen . Die Fähigkeit der Verbindung, Hitzeschockprotein 90 zu hemmen, macht sie zu einem vielversprechenden Kandidaten für die Behandlung von Krankheiten, die durch die Überexpression von Hitzeschockprotein 90-Client-Proteinen gekennzeichnet sind .

5. Wirkmechanismus

STA-1474 übt seine Wirkung aus, indem es die Aktivität von Hitzeschockprotein 90 hemmt. Hitzeschockprotein 90 ist ein molekularer Chaperon, der eine entscheidende Rolle bei der Stabilisierung und Aktivierung verschiedener Client-Proteine spielt, von denen viele am Wachstum und Überleben von Krebszellen beteiligt sind . Durch die Hemmung von Hitzeschockprotein 90 führt STA-1474 zur Destabilisierung und Degradation dieser Client-Proteine, was letztendlich zur Hemmung des Wachstums und Überlebens von Krebszellen führt .

Zu den molekularen Zielstrukturen von STA-1474 gehören verschiedene onkogene Proteine, wie MET, AKT und STAT3, die bekanntermaßen an der Progression von Krebs beteiligt sind . Die Hemmung dieser Proteine durch STA-1474 führt zur Induktion von Apoptose und zur Hemmung des Tumorwachstums .

Ähnliche Verbindungen:

- Geldanamycin

- 17-AAG (17-Allylamino-17-Demethoxygeldanamycin)

- AUY922

- BIIB021

Vergleich: STA-1474 ist unter den Hitzeschockprotein 90-Inhibitoren aufgrund seiner hohen Löslichkeit und potenten Antikrebsaktivität einzigartig . Im Gegensatz zu Geldanamycin und seinen Derivaten, die eine begrenzte Löslichkeit und eine signifikante Toxizität aufweisen, wird STA-1474 gut vertragen und kann in höheren Dosen verabreicht werden . Darüber hinaus hat STA-1474 in präklinischen Modellen eine überlegene Wirksamkeit im Vergleich zu anderen Hitzeschockprotein 90-Inhibitoren gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung macht .

Wirkmechanismus

STA-1474 exerts its effects by inhibiting the activity of heat shock protein 90. Heat shock protein 90 is a molecular chaperone that plays a critical role in the stabilization and activation of various client proteins, many of which are involved in the growth and survival of cancer cells . By inhibiting heat shock protein 90, STA-1474 leads to the destabilization and degradation of these client proteins, ultimately resulting in the inhibition of cancer cell growth and survival .

The molecular targets of STA-1474 include various oncogenic proteins, such as MET, AKT, and STAT3, which are known to be involved in the progression of cancer . The inhibition of these proteins by STA-1474 leads to the induction of apoptosis and the inhibition of tumor growth .

Vergleich Mit ähnlichen Verbindungen

- Geldanamycin

- 17-AAG (17-allylamino-17-demethoxygeldanamycin)

- AUY922

- BIIB021

Comparison: STA-1474 is unique among heat shock protein 90 inhibitors due to its high solubility and potent anti-cancer activity . Unlike geldanamycin and its derivatives, which have limited solubility and significant toxicity, STA-1474 is well-tolerated and can be administered at higher doses . Additionally, STA-1474 has shown superior efficacy in preclinical models compared to other heat shock protein 90 inhibitors, making it a promising candidate for further clinical development .

Biologische Aktivität

Defibrotide is a complex mixture of oligonucleotides derived from porcine intestinal DNA, primarily used in the treatment of hepatic veno-occlusive disease (VOD) and sinusoidal obstruction syndrome (SOS), particularly following hematopoietic stem cell transplantation (HSCT). This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exhibits a multifaceted biological activity characterized by its interactions with endothelial cells, modulation of inflammatory responses, and enhancement of fibrinolytic processes:

- Endothelial Protection : this compound protects endothelial cells by modulating various molecular pathways. It has been shown to reduce the release of inflammatory mediators such as interleukin-6 (IL-6), thromboxane A2, and tumor necrosis factor (TNF) while enhancing antioxidant responses by decreasing reactive oxygen species (ROS) generation. This is facilitated through interaction with adenosine receptors on endothelial membranes, which triggers protective signaling pathways .

- Fibrinolytic Activity : In vitro studies indicate that this compound enhances plasmin activity, leading to improved degradation of fibrin clots. It binds to plasmin and promotes its activity, which is crucial for maintaining vascular patency . The compound also increases the expression of tissue plasminogen activator while decreasing levels of plasminogen activator inhibitor-1 (PAI-1), thereby promoting a net increase in fibrinolytic activation .

- Anti-Adhesive Properties : this compound has demonstrated anti-adhesive effects, inhibiting leukocyte adhesion to endothelial cells. This action is significant in preventing excessive inflammation and thrombosis during conditions like VOD/SOS .

Clinical Efficacy

This compound's efficacy has been substantiated through various clinical trials. A notable Phase 3 trial assessed its safety and effectiveness in treating severe VOD/SOS with multi-organ failure (MOF). The study involved 102 patients treated with this compound at a dosage of 25 mg/kg/day compared to historical controls. Key findings included:

- Survival Rates : The survival rate at day +100 post-HSCT was 38.2% in the this compound group versus 25% in controls, indicating a statistically significant improvement (p=0.0109) .

- Complete Response Rates : Complete response rates were also higher in the this compound group (25.5%) compared to controls (12.5%) (p=0.0160) .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

| Study Type | Patient Population | Treatment | Day +100 Survival Rate | Complete Response Rate |

|---|---|---|---|---|

| Phase 3 Trial | 102 patients with severe VOD/SOS | This compound 25 mg/kg/day | 38.2% | 25.5% |

| Expanded Access Study | 1000 patients post-HSCT | This compound | 58.9% | Not specified |

| Systematic Review | 2598 patients across multiple studies | Various doses of this compound | Pooled rate: 54% | Not specified |

Case Studies

Several case studies have highlighted the clinical application of this compound:

- Case Study on Pediatric Patients : In a cohort of pediatric patients undergoing HSCT, this compound was administered upon diagnosis of VOD/SOS. Results indicated a Day +100 survival rate of approximately 67.9%, showcasing its potential benefits in younger populations .

- Adult Patients with Multi-Organ Dysfunction : In adults diagnosed with VOD/SOS and MOF, earlier initiation of this compound treatment correlated with improved survival outcomes, emphasizing the importance of timely intervention .

Eigenschaften

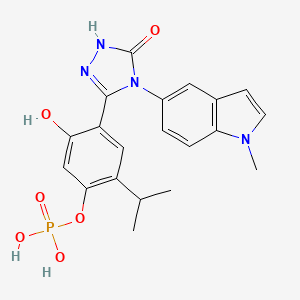

IUPAC Name |

[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWFIPVDEINBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N4O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The drug appears to prevent the formation of blood clots and to help dissolve blood clots by increasing levels of prostaglandin I2, E2, and prostacyclin, altering platelet activity, increasing tissue plasminogen activator function, and decreasing activity of tissue plasminogen activator inhibitor. Prostaglandin I2 relaxes the smooth muscle of blood vessels and prevents platelets from adhering to each other. Prostaglandin E2 at certain concentrations also inhibits platelet aggregation. Moreover, the drug provides additional beneficial anti-inflammatory and antiischemic activities as recent sudies have shown. It is yet unclear, if the latter effects can be utilized clinically (e.g., treatment of ischemic stroke). | |

| Record name | Defibrotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1118915-78-8, 83712-60-1 | |

| Record name | STA-1474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118915788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Defibrotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STA-1474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1942E7K32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.